2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone
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Overview
Description
2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings, and a phenylhydrazone moiety.
Preparation Methods
The synthesis of 2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylpiperidine with a suitable pyrido[1,2-a]pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion. The resulting intermediate is then reacted with phenylhydrazine to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylhydrazone moiety can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and protein synthesis, leading to its observed biological activities .
Comparison with Similar Compounds
2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system. They may exhibit similar biological activities but with varying potency and selectivity.
Phenylhydrazone derivatives: These compounds contain the phenylhydrazone moiety but differ in the rest of the molecular structure. They may have different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N5O |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-3-[(E)-(phenylhydrazinylidene)methyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C21H23N5O/c1-16-10-13-25(14-11-16)20-18(15-22-24-17-7-3-2-4-8-17)21(27)26-12-6-5-9-19(26)23-20/h2-9,12,15-16,24H,10-11,13-14H2,1H3/b22-15+ |
InChI Key |
RQGJGAMWBXPNCA-PXLXIMEGSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC4=CC=CC=C4 |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC4=CC=CC=C4 |
Origin of Product |
United States |
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